Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate CAS number and properties
Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate CAS number and properties
An In-depth Technical Guide to Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate
Disclaimer: This document provides a scientific overview of Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate. A confirmed CAS (Chemical Abstracts Service) number for this specific chemical structure has not been identified in publicly accessible databases at the time of writing, suggesting it may be a novel or non-commercial compound. The information herein is synthesized from established chemical principles and data from structurally related analogs.
Executive Summary
Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate is a substituted pyridine derivative featuring key functional groups that are highly valuable in the fields of medicinal chemistry and materials science. The presence of a trifluoromethyl group can significantly enhance metabolic stability and lipophilicity, while the methoxy and ethyl nicotinate moieties offer sites for further chemical modification and influence the molecule's electronic properties and potential biological interactions. This guide provides a comprehensive analysis of its predicted properties, synthesis, and potential applications, drawing on data from analogous compounds to offer a predictive but scientifically grounded profile for researchers and drug development professionals.
Nomenclature and Identification
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Systematic (IUPAC) Name: Ethyl 2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate
-
Molecular Formula: C₁₀H₁₀F₃NO₃
-
Molecular Weight: 249.19 g/mol
CAS Number Status and Registration Process
A CAS Registry Number is a unique identifier assigned to a specific chemical substance by the Chemical Abstracts Service.[1] This number allows for unambiguous identification, linking all available data and research about that substance.[1] For novel or newly synthesized compounds that are not yet in the CAS REGISTRY database, a CAS number can be obtained by submitting an application to CAS.[2][3] The application requires detailed information about the substance's composition and structure to ensure its uniqueness.[4][5] Given that "Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate" does not have a readily identifiable CAS number, it is likely that any researcher synthesizing this compound for the first time would need to undergo this registration process.
Physicochemical and Electronic Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems. The properties of the title compound are heavily influenced by its three key substituents on the pyridine ring.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₁₀H₁₀F₃NO₃ |
| Molecular Weight | 249.19 g/mol |
| Appearance | Likely a colorless to light yellow liquid or low-melting solid at room temperature, based on analogs like ethyl nicotinate which is a clear light yellow liquid.[6] |
| Lipophilicity (LogP) | The trifluoromethyl group is known to increase lipophilicity.[7][8] The methoxy group can have a more nuanced effect. Overall, the compound is expected to be moderately lipophilic. |
| Water Solubility | Expected to have low water solubility due to its organic ester nature and lipophilic trifluoromethyl group. |
| pKa | The pyridine nitrogen will be weakly basic. The strong electron-withdrawing effect of the trifluoromethyl group will significantly reduce the basicity of the pyridine ring nitrogen compared to unsubstituted pyridine.[9] The methoxy group is weakly electron-donating by resonance, which may slightly counteract this effect but the CF₃ group's influence will dominate. |
Electronic Influence of Substituents
The reactivity and properties of the pyridine ring are dictated by the interplay of the electronic effects of its substituents.
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Trifluoromethyl Group (-CF₃): This group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[9][10] This effect deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.[9][10]
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Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. It is electron-withdrawing inductively due to the electronegativity of the oxygen atom, but it is electron-donating through resonance via its lone pairs of electrons.[11] In aromatic systems, the resonance effect often dominates, particularly at the ortho and para positions.[11]
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Ethyl Carboxylate Group (-COOEt): This group is electron-withdrawing, further contributing to the electron-deficient nature of the pyridine ring.
The combined effect of these substituents makes the pyridine ring electron-deficient, influencing its reactivity and potential interactions with biological targets.
Caption: Electronic effects of substituents on the pyridine ring.
Synthesis and Reactivity
While a specific synthesis for Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate has not been reported, plausible synthetic routes can be proposed based on established methodologies for preparing substituted pyridines.
Proposed Synthetic Strategies
Two general approaches are common for the synthesis of highly substituted pyridines: building the ring from acyclic precursors or modifying an existing pyridine ring.
Strategy 1: Pyridine Ring Construction This approach involves the condensation of smaller, functionalized building blocks. For instance, a one-pot formylation/cyclization strategy starting from enamino keto esters has been used to synthesize substituted nicotinic acid esters.[12] A similar approach could be envisioned using precursors containing the trifluoromethyl and methoxy functionalities.
Strategy 2: Modification of a Pre-existing Pyridine Scaffold This is often a more practical approach. A potential starting material could be a di-substituted pyridine, such as 2-chloro-6-(trifluoromethyl)nicotinic acid, which could then undergo nucleophilic substitution to introduce the methoxy group, followed by esterification.
Caption: A plausible synthetic workflow for the target compound.
Key Reactivity
The electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl and ethyl carboxylate groups, dictates its reactivity.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated towards SNAr reactions.[10] While the target compound already has its positions substituted, this reactivity is key in its synthesis (e.g., displacing a chloro group with methoxide).
-
C-H Functionalization: The acidity of the remaining C-H protons on the pyridine ring is increased, making them susceptible to deprotonation and subsequent functionalization.[10]
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Hydrolysis of the Ester: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation.
Spectroscopic Characterization (Predicted)
The structure of Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate can be unequivocally confirmed using a combination of spectroscopic techniques. The following are predicted spectra based on data from analogous compounds.[6][13][14][15]
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyridine H-4, H-5 | 7.5 - 8.5 | d, d | ~8 Hz | The two aromatic protons will appear as doublets, coupled to each other. Their exact chemical shifts will be influenced by the strong electron-withdrawing effects of the adjacent substituents. |
| Methoxy (-OCH₃) | ~4.0 | s | - | A singlet in the typical region for methoxy groups attached to an aromatic ring. |
| Ethyl Ester (-OCH₂CH₃) | ~4.4 | q | ~7 Hz | A quartet due to coupling with the methyl protons. |
| Ethyl Ester (-OCH₂CH₃ ) | ~1.4 | t | ~7 Hz | A triplet due to coupling with the methylene protons. |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (-C =O) | 160 - 170 | Typical range for an ester carbonyl carbon. |
| Pyridine Ring Carbons | 110 - 160 | The chemical shifts will be significantly influenced by the substituents. The carbon attached to the CF₃ group will likely show coupling to the fluorine atoms (a quartet in the proton-decoupled spectrum). The carbon bearing the methoxy group will be shifted downfield. |
| Trifluoromethyl (-C F₃) | 120 - 130 | Will appear as a quartet due to one-bond coupling with the three fluorine atoms. |
| Methoxy (-OC H₃) | 50 - 60 | Typical range for a methoxy carbon. |
| Ethyl Ester (-OC H₂CH₃) | 60 - 70 | Methylene carbon of the ethyl group. |
| Ethyl Ester (-OCH₂C H₃) | ~14 | Methyl carbon of the ethyl group. |
Mass Spectrometry
In mass spectrometry, particularly under electron ionization (EI), trifluoromethylated compounds exhibit characteristic fragmentation patterns.[16][17]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (249.19) should be observable.
-
Key Fragments:
Caption: Predicted major fragmentation pathways in mass spectrometry.
Applications in Research and Drug Development
The structural motifs present in Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate are of significant interest in drug discovery and agrochemical research.
-
Role of the Trifluoromethyl Group: The incorporation of a -CF₃ group is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability, bioavailability, and binding affinity.[8][18] It can block metabolic hotspots and increase lipophilicity, facilitating passage through cell membranes.[8][19]
-
Role of the Nicotinate Scaffold: Nicotinic acid and its derivatives are precursors to the coenzymes NAD and NADP and have a wide range of biological activities.[20][21] The pyridine ring is a common feature in many pharmaceuticals and can engage in various interactions with biological targets, including hydrogen bonding and π-stacking.
-
Potential as a Chemical Intermediate: This compound is a versatile building block. The ester can be converted to an amide, the methoxy group could potentially be demethylated to a hydroxyl group, and the pyridine ring offers various sites for further functionalization. This makes it a valuable intermediate for creating libraries of compounds for screening in drug discovery programs.[7]
Safety and Handling
While specific toxicity data for this compound is unavailable, general precautions for handling trifluoromethylated aromatic compounds should be followed.
-
General Handling: Use in a well-ventilated area or a chemical fume hood.[22] Avoid inhalation of vapors and contact with skin and eyes.[22]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[22]
-
Reactivity Hazards: The trifluoromethyl group is generally stable, but the overall compound's reactivity should be considered.[23] Avoid strong oxidizing agents and strong bases. Under high heat, decomposition to toxic fumes, such as hydrogen fluoride, is possible.[23]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[22]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
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